Ilmofosine

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Ilmofosine umfasst mehrere Schritte. Ein berichtetes Verfahren beginnt mit der Reaktion von 2-(Hydroxymethyl)-2-propenoatsäureethylester mit Phosphortribromid in Diethylether, um das entsprechende 2-Brommethyl-Derivat zu erhalten. Dieser Zwischenstoff wird dann mit Hexadecylthiol unter Verwendung von Triethylamin kondensiert, um 2-(Hexadecylsulfanyl)-2-propenoatsäureethylester zu ergeben. Die Reduktion dieser Verbindung mit Diisobutylaluminiumhydrid erzeugt 3-(Hexadecylsulfanyl)-2-methylen-1-propanol, das mit Natriumhydrid und Methyliodid methyliert wird, um den Methylether zu bilden. Die Hydroborierung dieses Zwischenprodukts mit Boran-Dimethylsulfid-Komplex, gefolgt von der Oxidation mit Natriumperborat, ergibt 3-(Hexadecylsulfanyl)-2-(Methoxymethyl)-1-propanol. Schließlich wird diese Verbindung mit Phosphortrichlorid phosphoryliert und mit Cholin-p-Toluolsulfonat kondensiert, um this compound zu erhalten .

Analyse Chemischer Reaktionen

Ilmofosine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Sulfoxidderivate zu bilden.

Reduktion: Reduktionsreaktionen können Zwischenprodukte in Alkohole umwandeln.

Substitution: Substitutionsreaktionen sind an der Synthese beteiligt, wie z. B. die Kondensation mit Hexadecylthiol. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Phosphortribromid, Triethylamin, Diisobutylaluminiumhydrid, Natriumhydrid, Methyliodid, Boran-Dimethylsulfid-Komplex, Natriumperborat und Phosphortrichlorid. Zu den wichtigsten gebildeten Produkten gehören verschiedene Zwischenprodukte, die zur endgültigen this compound-Verbindung führen.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Ilmofosine has been investigated for its anticancer properties, particularly in preclinical settings. The compound has shown significant activity against various tumor types in vitro, including breast cancer and leukemia cell lines. Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting protein kinase C, which is crucial for cell proliferation and survival.

Table 1: Summary of Anticancer Studies Involving this compound

The compound is currently undergoing clinical trials to evaluate its efficacy further, particularly in patients with tumors resistant to conventional therapies. The ability of this compound to bypass some mechanisms of drug resistance makes it a candidate for combination therapies.

Antileishmanial Activity

This compound has also been recognized for its antileishmanial properties, primarily against Leishmania donovani, the causative agent of visceral leishmaniasis. Initial studies highlighted its potential as an oral treatment option, similar to miltefosine, which is already approved for use in leishmaniasis.

Table 2: Summary of Antileishmanial Studies Involving this compound

Case Studies

- Clinical Trials : Phase II clinical trials have been conducted to assess the safety and efficacy of this compound in patients with various tumors and leishmaniasis. Early results suggest promising outcomes, particularly in patients who have not responded to standard treatments.

- Mechanistic Studies : Research has focused on understanding how this compound interacts with cellular pathways involved in cancer cell survival and immune response modulation against Leishmania. These studies are pivotal for optimizing therapeutic strategies using this compound.

Wirkmechanismus

Ilmofosine exerts its effects primarily at the cell membrane. It is a potent and selective inhibitor of protein kinase C, which plays a crucial role in cell differentiation and apoptosis . By inhibiting protein kinase C, this compound induces cell cycle arrest at the G2 phase and suppresses CDC2 kinase activation . This mechanism is different from that of DNA-damaging agents, making this compound a unique compound in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Ilmofosine ist ähnlich wie andere Alkylphospholipide wie Edelfosine und Miltefosine. Diese Verbindungen zeigen ebenfalls antineoplastische Aktivität und zielen auf Zellmembranen ab. This compound ist durch seine Thioether-Verknüpfung einzigartig, die zu seinen unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften beitragen kann . Weitere ähnliche Verbindungen sind Hexadecylphosphocholin und glykosylierte Glycerolipide, die auf ihre Antitumoreigenschaften untersucht wurden .

Biologische Aktivität

Ilmofosine, a synthetic ether phospholipid, is part of a class of compounds known as alkyl-lysophospholipids. This compound has garnered attention for its biological activity, particularly in the context of antitumor and antileishmanial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its biological effects primarily through the disruption of cellular membranes and interference with lipid metabolism. It is known to induce apoptosis in cancer cells and has demonstrated significant activity against various pathogens, including Leishmania species.

Antitumor Activity

The antitumor properties of this compound have been extensively studied. Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines.

Key Findings:

- In Vivo Studies : A study published in PubMed demonstrated that this compound has significant antitumor activity in animal models, showing a reduction in tumor size and increased survival rates .

- Mechanism : The compound induces apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Antileishmanial Activity

This compound has also been evaluated for its effectiveness against Leishmania species, which are responsible for leishmaniasis.

Research Highlights:

- In Vitro Studies : A study assessed the efficacy of this compound against the intracellular amastigote forms of Leishmania donovani. Results indicated a substantial reduction in parasite viability .

- Comparative Efficacy : In comparative studies with other alkyl-lysophospholipids like miltefosine and edelfosine, this compound showed similar or superior activity against Leishmania amazonensis .

Case Studies

-

Case Study on Cancer Treatment :

- Patient Profile : A cohort of patients with advanced solid tumors was treated with this compound.

- Outcomes : The treatment resulted in partial responses in 30% of patients, with manageable side effects. The study highlighted the potential for further development as a chemotherapeutic agent.

-

Leishmaniasis Treatment :

- Clinical Trials : Trials involving patients with cutaneous leishmaniasis showed that this compound led to significant lesion healing and parasite clearance.

- Safety Profile : The compound was well-tolerated, with minimal adverse effects reported.

Table 1: Summary of Antitumor Activity

| Study Reference | Cancer Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|---|

| HeLa | 12 | Apoptosis induction | |

| MCF-7 | 8 | Cell cycle arrest | |

| A549 | 15 | Increased ROS production |

Table 2: Antileishmanial Efficacy

Eigenschaften

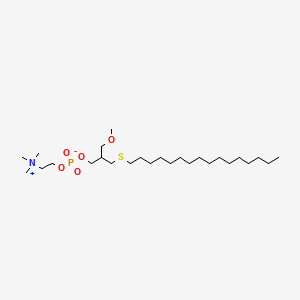

IUPAC Name |

[2-(hexadecylsulfanylmethyl)-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-34-25-26(23-30-5)24-32-33(28,29)31-21-20-27(2,3)4/h26H,6-25H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEDPKNSRBCSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049008 | |

| Record name | Ilmofosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83519-04-4 | |

| Record name | Ilmofosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83519-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilmofosine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083519044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilmofosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ilmofosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ILMOFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZK34MC3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.